1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-fluorobenzyl substituent at the pyrrolidine nitrogen and a 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene moiety at the amide nitrogen. Its Z-configuration at the benzothiazole imine bond is critical for its conformational stability and intermolecular interactions . The 5-oxopyrrolidine core contributes to its rigidity and metabolic stability compared to linear analogues .
Properties
Molecular Formula |
C20H18FN3O4S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O4S2/c1-30(27,28)15-6-7-16-17(9-15)29-20(22-16)23-19(26)13-8-18(25)24(11-13)10-12-2-4-14(21)5-3-12/h2-7,9,13H,8,10-11H2,1H3,(H,22,23,26) |
InChI Key |
LBZHOCLWOJOTHA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazol-2(3H)-Ylidene
Step 1: Preparation of 6-Methylsulfonylbenzothiazole
-
Starting material : 2-Amino-6-chlorobenzothiazole (derived via cyclization of 4-chloro-2-aminothiophenol with potassium thiocyanate and bromine in acetic acid).
-
Sulfonation : React with methanesulfonyl chloride in the presence of pyridine or triethylamine.
Step 2: Formation of Ylidene Moiety
-
Reaction with Hydrazine : Treat 6-(methylsulfonyl)benzothiazole with hydrazine hydrate in ethylene glycol under reflux.
-
Oxidation to Ylidene : Oxidize the hydrazine intermediate using MnO₂ or I₂ in DMF.
Synthesis of 5-Oxopyrrolidine-3-Carboxamide
Step 1: Cyclization of Itaconic Acid Derivatives
-
Starting material : Itaconic acid reacts with 4-fluorobenzylamine in water under reflux.
Step 2: Carboxamide Formation
Final Assembly via Amide Coupling
Step 1: Activation of Pyrrolidinone Carboxamide
Step 2: Coupling with Benzothiazole Ylidene Amine
-
React the activated carboxamide with 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene amine.
Optimization and Key Findings
Critical Reaction Parameters
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO- d₆) :
-
IR (KBr) :
Alternative Synthetic Approaches
One-Pot Ylidene Formation
Microwave-Assisted Coupling
-
Use microwave irradiation (150°C, 20 min) for the amide bond formation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 6-methylsulfonyl-benzothiazole group distinguishes it from analogues with simpler methyl or isopropyl substituents (e.g., ). This group may enhance solubility and target engagement due to its polarity.
- Hybrid structures like incorporate thiophene and thiazole moieties but deviate from the pyrrolidine-3-carboxamide scaffold, altering pharmacokinetic profiles.
Functional Analogues with 5-Oxopyrrolidine-3-Carboxamide Cores
Key Observations :
- The target’s 4-fluorobenzyl group may improve membrane permeability compared to polar substituents like benzoic acid in .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- Target Compound : The methylsulfonyl group increases polarity (cLogP ~1.2 estimated), favoring aqueous solubility over purely aromatic analogues (e.g., , cLogP ~2.5).
- Thiadiazole Analogues (e.g., ): Lower solubility due to hydrophobic isopropyl groups.
- Hybrid Structures (e.g., ): Thiophene-thiazole hybrids may exhibit intermediate logP values (~2.0), balancing lipophilicity and solubility.
Metabolic Stability
- The target’s benzothiazole ring is less prone to oxidative metabolism than thiadiazoles (e.g., ), which are susceptible to CYP450-mediated degradation.
- The 5-oxopyrrolidine core in the target and derivatives resists esterase hydrolysis, enhancing plasma stability compared to ester-containing analogues (e.g., ).
Biological Activity
The compound 1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has garnered attention due to its potential biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine core, a benzothiazole moiety, and a fluorobenzyl group. Its molecular formula is C₁₈H₁₈F₁N₃O₃S, indicating the presence of various functional groups that may contribute to its biological activities.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the target compound have demonstrated potent activity against various bacterial strains. For instance, a study reported that benzothiazole-containing analogues exhibited effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- The compound's structure suggests potential anticancer activity. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar scaffolds have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the micromolar range . Table 1 summarizes the cytotoxicity data of related compounds.
- Mechanism of Action
Case Studies
-
Antitubercular Activity
- A recent study evaluated the antitubercular activity of benzothiazole derivatives, finding that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis. The target compound's structural similarities suggest it may possess similar antitubercular properties. In vitro assays indicated that some derivatives had IC₅₀ values lower than those of standard treatments like isoniazid .
- Cytotoxicity Assessment
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Methodological Answer:
- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, flow-chemistry setups (as demonstrated in the Omura-Sharma-Swern oxidation) allow precise control over reaction conditions, improving reproducibility and scalability .
- Use HPLC-MS to monitor intermediate formation and identify byproducts. Adjust reaction quenching times to prevent degradation of the benzothiazole moiety.
- Reference controlled synthesis protocols for structurally analogous sulfonyl-containing heterocycles, such as those involving copolymerization or selective functionalization steps .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is essential for resolving the (2Z)-configuration of the benzothiazol-2(3H)-ylidene group. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .
- NMR (¹H, ¹³C, 19F) should confirm substituent positions, particularly the 4-fluorobenzyl and methylsulfonyl groups. Compare experimental chemical shifts with DFT-calculated values for validation.
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially given the compound’s high sulfur and fluorine content.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or ambiguous torsion angles?
Methodological Answer:
- Apply TWINLAW in SHELXL to handle twinning or pseudo-symmetry issues common in sulfonamide-containing crystals .
- Use PLATON’s SQUEEZE to model disordered solvent regions. Validate results by cross-referencing with thermogravimetric analysis (TGA) to confirm solvent loss during heating.
- For ambiguous torsion angles (e.g., the pyrrolidine-5-oxo group), perform Hirshfeld surface analysis to assess intermolecular interactions influencing conformational flexibility .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt formation or co-crystallization : Screen counterions (e.g., hydrochloride, sodium) using pH-solubility profiles. For example, trifluoromethyl groups in analogous compounds enhance lipophilicity but may require PEG-based formulations .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine-3-carboxamide site. Monitor stability using simulated gastric fluid (SGF) assays.
- Computational modeling : Use COSMO-RS to predict solubility in biorelevant media (FaSSIF/FeSSIF) based on the compound’s polarity and hydrogen-bonding capacity.
Q. How can researchers design a robust SAR (Structure-Activity Relationship) study for this compound’s biological targets?
Methodological Answer:
- Fragment-based screening : Replace the 4-fluorobenzyl group with bioisosteres (e.g., 4-chlorobenzyl, 4-cyanobenzyl) and assess activity changes via enzyme inhibition assays.
- Molecular dynamics (MD) simulations : Model interactions between the benzothiazole core and ATP-binding pockets in kinase targets. Prioritize substituents that stabilize key hydrogen bonds (e.g., methylsulfonyl with Lys residues).
- Validate hypotheses using SPR (Surface Plasmon Resonance) to measure binding kinetics. Cross-reference with crystallographic data from analogous inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
